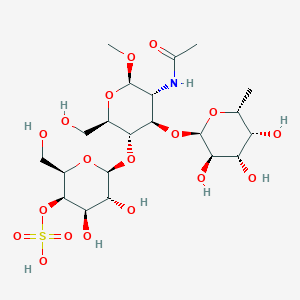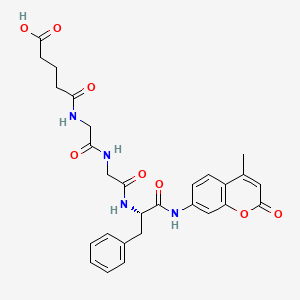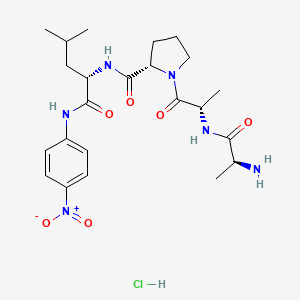![molecular formula C12H14ClF4NO B1446073 4-Fluoro-4-[3-(trifluoromethoxy)phenyl]piperidine hydrochloride CAS No. 1803611-68-8](/img/structure/B1446073.png)
4-Fluoro-4-[3-(trifluoromethoxy)phenyl]piperidine hydrochloride
Overview
Description
4-Fluoro-4-[3-(trifluoromethoxy)phenyl]piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a fluoro group and a trifluoromethoxyphenyl group. This compound is of interest due to its unique chemical structure, which imparts specific properties that are valuable in various scientific research fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-4-[3-(trifluoromethoxy)phenyl]piperidine hydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent substitution reactions to introduce the fluoro and trifluoromethoxyphenyl groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of reagents and solvents, as well as reaction conditions such as temperature and pressure, are carefully controlled to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-4-[3-(trifluoromethoxy)phenyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
4-Fluoro-4-[3-(trifluoromethoxy)phenyl]piperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-4-[3-(trifluoromethoxy)phenyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-trifluoromethylphenoxy piperidine: Similar structure but with different substituents.
4-(Trifluoromethoxy)phenyl isocyanate: Contains the trifluoromethoxyphenyl group but lacks the piperidine ring
Uniqueness
4-Fluoro-4-[3-(trifluoromethoxy)phenyl]piperidine hydrochloride is unique due to the combination of its fluoro and trifluoromethoxyphenyl substituents on the piperidine ring. This specific arrangement imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
4-fluoro-4-[3-(trifluoromethoxy)phenyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F4NO.ClH/c13-11(4-6-17-7-5-11)9-2-1-3-10(8-9)18-12(14,15)16;/h1-3,8,17H,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALUCOBNMKVEGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC(=CC=C2)OC(F)(F)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Bromo-3-isopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1445996.png)

![L-[6-13C]fucose](/img/structure/B1446002.png)






![7-cyclopropyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1446012.png)

